3-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}-6-{[4-(propan-2-YL)phenyl]methyl}-4,5-dihydro-1,2,4-triazin-5-one
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Overview
Description
3-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}-6-{[4-(propan-2-YL)phenyl]methyl}-4,5-dihydro-1,2,4-triazin-5-one is a complex organic compound that features an indole moiety, a triazine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}-6-{[4-(propan-2-YL)phenyl]methyl}-4,5-dihydro-1,2,4-triazin-5-one typically involves multiple steps, including the formation of the indole and triazine rings. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The triazine ring can be synthesized through a condensation reaction involving appropriate amines and nitriles .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}-6-{[4-(propan-2-YL)phenyl]methyl}-4,5-dihydro-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
3-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}-6-{[4-(propan-2-YL)phenyl]methyl}-4,5-dihydro-1,2,4-triazin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}-6-{[4-(propan-2-YL)phenyl]methyl}-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The triazine ring can also interact with biological molecules, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carboxylic acid and indole-3-acetic acid share the indole moiety and have similar biological activities.
Triazine Derivatives: Compounds like melamine and cyanuric acid share the triazine ring and have various industrial applications.
Uniqueness
What sets 3-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}-6-{[4-(propan-2-YL)phenyl]methyl}-4,5-dihydro-1,2,4-triazin-5-one apart is the combination of the indole and triazine moieties, which provides a unique set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C23H24ClN5O |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
3-[2-(5-chloro-1H-indol-3-yl)ethylamino]-6-[(4-propan-2-ylphenyl)methyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C23H24ClN5O/c1-14(2)16-5-3-15(4-6-16)11-21-22(30)27-23(29-28-21)25-10-9-17-13-26-20-8-7-18(24)12-19(17)20/h3-8,12-14,26H,9-11H2,1-2H3,(H2,25,27,29,30) |
InChI Key |
HKJIATGRGMKOQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2=NN=C(NC2=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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